molecular formula C20H20BrN3O3 B12016638 N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide CAS No. 444069-92-5

N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide

Cat. No.: B12016638
CAS No.: 444069-92-5
M. Wt: 430.3 g/mol
InChI Key: AXGLWYGOOUPVNX-FSJBWODESA-N
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Description

N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is a complex organic compound that features a unique structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide typically involves a multi-step process. One common method starts with the commercially available 2-allylphenol. The synthetic steps include nitration, selective bromination, allylation, and reduction of the nitro group . The phenol group is alkylated under standard conditions using allyl bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for a wide range of chemical transformations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, or other biomolecules, potentially leading to biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylidene hydrazino derivatives and allyloxy-substituted compounds. Examples include:

Uniqueness

N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Conclusion

This compound is a compound of significant interest in various scientific fields

Properties

CAS No.

444069-92-5

Molecular Formula

C20H20BrN3O3

Molecular Weight

430.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide

InChI

InChI=1S/C20H20BrN3O3/c1-3-10-27-18-9-8-17(21)11-16(18)12-23-24-19(25)13-22-20(26)15-6-4-14(2)5-7-15/h3-9,11-12H,1,10,13H2,2H3,(H,22,26)(H,24,25)/b23-12+

InChI Key

AXGLWYGOOUPVNX-FSJBWODESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OCC=C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OCC=C

Origin of Product

United States

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